2-Biphenylyl diphenyl phosphate

Description

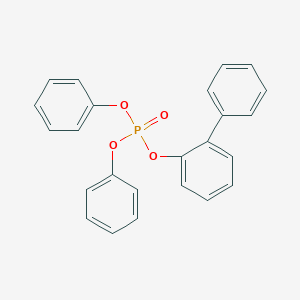

Structure

3D Structure

Properties

IUPAC Name |

diphenyl (2-phenylphenyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19O4P/c25-29(26-21-14-6-2-7-15-21,27-22-16-8-3-9-17-22)28-24-19-11-10-18-23(24)20-12-4-1-5-13-20/h1-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QARIOUOTENZTDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4051665 | |

| Record name | Phosphoric acid, [1,1′-biphenyl]-2-yl diphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132-29-6, 60893-79-0 | |

| Record name | Phosphoric acid, [1,1′-biphenyl]-2-yl diphenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Biphenylyl diphenyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, (1,1'-biphenyl)yl diphenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060893790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Biphenylyl diphenyl phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid, [1,1′-biphenyl]-2-yl diphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BIPHENYLYL DIPHENYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCG9O0OJZE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Biphenylyl Diphenyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis route for 2-biphenylyl diphenyl phosphate, an important industrial chemical utilized as a plasticizer and flame retardant. The information presented is curated for professionals in research and development, offering detailed experimental protocols and quantitative data to support laboratory and pilot-scale synthesis.

Core Synthesis Route: Phosphorylation using Phosphorus Oxychloride

The predominant industrial synthesis of this compound involves the reaction of phosphorus oxychloride (POCl₃) with o-phenylphenol and phenol. This reaction is typically catalyzed by a Lewis acid, such as magnesium chloride (MgCl₂), and proceeds in a stepwise manner to control the formation of byproducts. The strategic order of reactant addition is crucial for minimizing the formation of undesired compounds like bis(o-biphenyl)phenyl phosphate and tris(o-biphenyl)phosphate, which can affect the properties of the final product.

Two primary approaches to this synthesis have been documented, each with its own set of reaction parameters and resulting product distribution. Both methods aim to produce a mixture rich in this compound and triphenyl phosphate, which is often used directly in industrial applications.

Chemical Synthesis Pathway

The following diagram illustrates the general chemical transformations in the synthesis of this compound.

Caption: General reaction pathways for the synthesis of this compound.

Experimental Protocols

The following are two detailed experimental protocols adapted from patent literature, outlining the synthesis of a mixture containing this compound.

Protocol 1: Reaction of Phosphorus Oxychloride with Phenol followed by o-Phenylphenol

This protocol prioritizes the reaction of phosphorus oxychloride with phenol to form an intermediate, which then reacts with o-phenylphenol.

Experimental Workflow

Caption: Workflow for Protocol 1.

Procedure:

-

To a 100 ml three-necked flask equipped with a stirrer and thermometer, add 15.4 g (0.10 mol) of phosphorus oxychloride, 23.5 g (0.25 mol) of phenol, and 48 mg (0.0005 mol) of magnesium chloride.[1]

-

Heat the mixture to an internal temperature of 90-120°C and maintain for 3 hours.[1]

-

After 3 hours, add 8.5 g (0.050 mol) of o-phenylphenol to the reaction mixture.[1]

-

Increase the internal temperature to 120-160°C and continue the reaction for an additional 3 hours.[1]

-

After the reaction is complete, cool the mixture and analyze the product composition using High-Performance Liquid Chromatography (HPLC).[1]

Protocol 2: Reaction of Phosphorus Oxychloride with o-Phenylphenol followed by Phenol

This protocol initiates the reaction with o-phenylphenol to form an intermediate, which is subsequently reacted with phenol.

Experimental Workflow

Caption: Workflow for Protocol 2.

Procedure:

-

To a 100 ml three-necked flask, add 23.0 g (0.15 mol) of phosphorus oxychloride, 8.50 g (0.050 mol) of o-phenylphenol, and 48 mg (0.0005 mol) of magnesium chloride.[1]

-

Heat the mixture to an internal temperature of 100°C and maintain for 2 hours.[1]

-

Following this, add 37.6 g (0.40 mol) of phenol to the reaction mixture.[1]

-

Heat the reaction mixture to an internal temperature of 100-160°C for 3 hours.[1]

-

Upon completion, cool the mixture and determine the product composition by HPLC analysis.[1]

Quantitative Data

The following table summarizes the product composition obtained from the experimental protocols described above, as reported in the source literature.

| Experiment | Triphenyl Phosphate (%) | o-Biphenyl Diphenyl Phosphate (%) | Bis(o-biphenyl)phenyl Phosphate (%) | Tris(o-biphenyl)phosphate (%) |

| Protocol 1 | 55.6 | 39.8 | 1.8 | 0.2 |

| Protocol 2 | 56.2 | 38.5 | 2.5 | 0.3 |

Data sourced from Japanese Patent JP4716954B2.[1]

Purification

The crude product mixture obtained from these synthesis routes can be purified using standard laboratory techniques. These methods include:

-

Vacuum Distillation: To remove unreacted starting materials and lower-boiling impurities.

-

Column Chromatography: Percolation through an alumina column can be effective for separating the desired phosphate esters from byproducts.[2]

-

Washing: A series of washes with dilute acid (e.g., 1% oxalic acid solution), dilute base (e.g., 1% NaOH solution), and water can be employed to remove acidic and basic impurities.[3]

Conclusion

The synthesis of this compound is a well-established industrial process. By carefully controlling the reaction conditions, specifically the order of addition of the phenolic reactants and the reaction temperature, it is possible to direct the synthesis towards a product mixture with a low percentage of undesirable byproducts. The detailed protocols and quantitative data provided in this guide offer a solid foundation for the laboratory-scale synthesis and further process optimization of this compound.

References

An In-depth Technical Guide to the Synthesis of 2-Biphenylyl Diphenyl Phosphate via Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-biphenylyl diphenyl phosphate, a molecule of interest in various chemical and pharmaceutical research areas. The core of this guide focuses on a modern and efficient synthetic route utilizing the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers a significant advantage over traditional synthetic approaches, providing a versatile and high-yielding pathway to the target compound.

Introduction

This compound and its derivatives are important compounds in medicinal chemistry and materials science. The biphenyl moiety is a common scaffold in a number of pharmaceuticals, and the phosphate group can act as a leaving group in further chemical transformations or contribute to the biological activity of the molecule.

The Suzuki-Miyaura coupling is a powerful and widely used carbon-carbon bond-forming reaction that involves the cross-coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex.[1][2] This reaction is renowned for its mild reaction conditions, tolerance of a wide range of functional groups, and high yields.[2] While traditionally used with aryl halides, recent advancements have expanded its scope to include aryl phosphates as viable coupling partners.[3][4] This guide will detail a proposed synthetic strategy for this compound based on the Suzuki-Miyaura coupling of an appropriate aryl phosphate precursor with phenylboronic acid.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl electrophile (in this case, an aryl phosphate) to form a Pd(II) complex.

-

Transmetalation: The organoboron reagent (phenylboronic acid) transfers its organic group to the palladium center, a step that is typically facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biphenyl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

The synthesis of this compound via Suzuki-Miyaura coupling can be approached by coupling a suitable halo-substituted phenyl diphenyl phosphate with phenylboronic acid. A plausible precursor for this reaction is 2-bromophenyl diphenyl phosphate.

Synthesis of the Precursor: 2-Bromophenyl Diphenyl Phosphate

A potential route to 2-bromophenyl diphenyl phosphate involves the reaction of 2-bromophenol with diphenyl chlorophosphate.

Materials:

-

2-Bromophenol

-

Diphenyl chlorophosphate

-

Triethylamine (or other suitable base)

-

Anhydrous dichloromethane (or other suitable solvent)

Procedure:

-

To a stirred solution of 2-bromophenol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C, add diphenyl chlorophosphate (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-bromophenyl diphenyl phosphate.

Suzuki-Miyaura Coupling for the Synthesis of this compound

The following is a proposed experimental protocol for the Suzuki-Miyaura coupling of 2-bromophenyl diphenyl phosphate with phenylboronic acid, based on analogous reactions reported in the literature for aryl phosphates.[3][4]

Caption: A general experimental workflow for the Suzuki-Miyaura coupling.

Materials:

-

2-Bromophenyl diphenyl phosphate

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂) or a similar palladium source

-

Triphenylphosphine (PPh₃) or another suitable phosphine ligand

-

Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃)

-

Anhydrous toluene or dioxane

Procedure:

-

To a Schlenk flask, add 2-bromophenyl diphenyl phosphate (1.0 eq), phenylboronic acid (1.5 eq), palladium(II) acetate (0.01-0.05 eq), triphenylphosphine (0.04-0.20 eq), and potassium phosphate (2.0-3.0 eq).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add anhydrous toluene (or dioxane) to the flask via syringe.

-

Heat the reaction mixture to 90-110 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or gas chromatography-mass spectrometry (GC-MS).

-

After completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Filter the mixture through a pad of celite to remove inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Data Presentation

Table 1: Nickel-Catalyzed Suzuki-Miyaura Coupling of Aryl Phosphates [3]

| Entry | Aryl Phosphate | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenyl diphenyl phosphate | Phenylboronic acid | NiCl₂(PCy₃)₂ (5) | K₃PO₄ | Toluene | 110 | 24 | 95 |

| 2 | 4-Methoxyphenyl diphenyl phosphate | Phenylboronic acid | NiCl₂(PCy₃)₂ (5) | K₃PO₄ | Toluene | 110 | 24 | 92 |

| 3 | 4-Chlorophenyl diphenyl phosphate | Phenylboronic acid | NiCl₂(PCy₃)₂ (5) | K₃PO₄ | Toluene | 110 | 24 | 85 |

Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of Benzylic Phosphates [4]

| Entry | Benzylic Phosphate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzyl diethyl phosphate | Phenylboronic acid | Pd(OAc)₂ (1) | PPh₃ (4) | K₃PO₄ | Toluene | 90 | 18 | 98 |

| 2 | 4-Methoxybenzyl diethyl phosphate | Phenylboronic acid | Pd(OAc)₂ (1) | PPh₃ (4) | K₃PO₄ | Toluene | 90 | 18 | 95 |

| 3 | Benzyl diethyl phosphate | 4-Tolylboronic acid | Pd(OAc)₂ (1) | PPh₃ (4) | K₂CO₃ | Toluene | 90 | 18 | 97 |

Conclusion

The Suzuki-Miyaura cross-coupling reaction presents a highly effective and versatile method for the synthesis of this compound. By leveraging the coupling of a 2-halo substituted diphenyl phosphate with phenylboronic acid, this approach offers a direct and efficient route to the target molecule under relatively mild conditions. The established protocols for the Suzuki-Miyaura coupling of analogous aryl and benzylic phosphates provide a strong foundation for the successful implementation of this synthesis. This technical guide provides researchers and drug development professionals with the necessary theoretical background and a detailed, practical framework for the preparation of this valuable compound. Further optimization of the reaction conditions, including catalyst, ligand, base, and solvent, may lead to even higher yields and shorter reaction times.

References

In-Depth Technical Guide: 2-Biphenylyl Diphenyl Phosphate (CAS No. 132-29-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, purification, and toxicological profile of 2-biphenylyl diphenyl phosphate (CAS No. 132-29-6), an organophosphate ester with applications as a plasticizer and flame retardant.

Chemical and Physical Properties

This compound is an organic compound characterized by its biphenyl and diphenyl phosphate moieties.[1][2] It is typically a white solid or a clear, colorless liquid, depending on its purity.[3][4] This compound is insoluble in water but shows slight solubility in organic solvents such as acetone, DMSO, and methanol.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 132-29-6 | [1][2] |

| Molecular Formula | C24H19O4P | [1] |

| Molecular Weight | 402.38 g/mol | [1] |

| Appearance | White solid or clear colorless liquid | [3][4][5] |

| Boiling Point | 494.4 °C at 760 mmHg | [1] |

| Density | 1.245 g/cm³ | [1] |

| Flash Point | 266 °C | [1] |

| Refractive Index | 1.611 | [1] |

| Vapor Pressure | 1.96E-09 mmHg at 25°C | [1] |

| Solubility | Insoluble in water; Slightly soluble in Acetone, DMSO, Methanol | [1] |

| Storage Temperature | 2-8°C or -20°C under inert atmosphere | [1][6] |

Applications

This compound is primarily utilized in industrial settings for its plasticizing and flame-retardant properties.

-

Plasticizer: It is incorporated into plastics, particularly polyvinyl chloride (PVC), to enhance flexibility, workability, and durability.[1]

-

Flame Retardant: As an organophosphate ester, it is used as a flame retardant in various materials to meet fire safety standards.[1][2] Non-chlorinated organophosphate flame retardants like this one typically act in the solid phase by forming a char layer that creates a barrier between the material and the flame.

-

Lubricant Additive: This compound can be added to lubricants to improve their performance by providing better lubrication, reducing wear, and enhancing thermal stability.[1]

Experimental Protocols

Synthesis of this compound

A common method for synthesizing this compound involves the reaction of phosphorus oxychloride with o-phenylphenol and phenol.[7][8] The following is a general two-step protocol based on a patented method:[7][8]

Step 1: Formation of the Diphenyl Chlorophosphate Intermediate

-

To a reaction vessel, add phosphorus oxychloride, phenol, and a Lewis acid catalyst (e.g., magnesium chloride).

-

Heat the mixture to a temperature range of 80-120°C.

-

Maintain the reaction for a set period (e.g., 3 hours) to allow for the formation of the diphenyl chlorophosphate intermediate.

Step 2: Reaction with o-Phenylphenol

-

To the reaction mixture from Step 1, add o-phenylphenol.

-

Increase the temperature to a range of 130-220°C.

-

Allow the reaction to proceed for a sufficient time (e.g., 3 hours) to yield a mixture containing this compound and triphenyl phosphate.

Diagram 1: Synthesis of this compound

Caption: A two-step synthesis process for this compound.

Purification

The crude product from the synthesis can be purified using a combination of distillation and chromatography.[1]

-

Vacuum Distillation: Distill the crude ester under vacuum to remove volatile impurities.

-

Column Chromatography:

-

Prepare a column packed with alumina.

-

Percolate the distilled ester through the alumina column.

-

For further purification, pass the ester through a packed column maintained at 150°C with a counter-current stream of nitrogen at reduced pressure to remove residual volatile materials.[1]

-

Diagram 2: Purification Workflow

Caption: A multi-step purification process for this compound.

Toxicological Information

The toxicological profile of this compound is not extensively detailed in publicly available literature. However, some acute toxicity data is available, and general concerns for organophosphate esters as a class have been raised.

Table 2: Acute Toxicity Data for this compound

| Test Type | Route of Exposure | Species | Dose | Reference(s) |

| LD50 | Oral | Rat | >15800 mg/kg | [9] |

| LDLo | Intravenous | Mouse | 50 mg/kg | [9] |

Organophosphate flame retardants, as a class, are under scrutiny for their potential as endocrine disruptors and for developmental neurotoxicity.[8] Concerns have been raised about their structural similarities to potent neurotoxicants.[8]

Potential Signaling Pathways

While no specific studies have definitively elucidated the signaling pathways affected by this compound, the broader class of organophosphate esters has been shown to interact with several key biological pathways. Researchers investigating the biological effects of this compound may consider exploring the following:

-

Aryl Hydrocarbon Receptor (AhR) Pathway: The AhR is a ligand-activated transcription factor that mediates cellular responses to various xenobiotics.[10] Activation of the AhR can lead to the expression of genes involved in metabolism and can be associated with toxicological outcomes.[10] Given the aromatic structure of this compound, its potential to interact with the AhR is a plausible area of investigation.

Diagram 3: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Caption: A potential interaction of 2-BDPP with the AhR signaling pathway.

-

Neurodevelopmental and Neurotoxic Pathways: Other organophosphate flame retardants have been shown to exhibit neurotoxic effects.[11] For example, 2-ethylhexyl diphenyl phosphate (EHDPP), a structurally related compound, has been shown to induce excitatory neurotoxicity in zebrafish larvae, potentially by influencing neurotransmitter release.[11] Studies on EHDPP have also implicated the TLR4/NF-κB signaling pathway in its neurotoxic effects.[11]

-

Endocrine Disruption: Some organophosphate esters have been identified as potential endocrine-disrupting chemicals.[8] These compounds can interfere with hormone synthesis, metabolism, and receptor binding, leading to adverse health effects.

Conclusion

This compound is a commercially significant organophosphate ester with well-defined applications. While its physicochemical properties are well-documented, a comprehensive understanding of its toxicological profile and specific mechanisms of biological action requires further investigation. The experimental protocols and potential signaling pathways outlined in this guide provide a foundation for researchers and drug development professionals to further explore the properties and potential biological impacts of this compound. Further studies are warranted to elucidate its specific interactions with biological systems and to fully assess its safety profile.

References

- 1. Toxicity Assessment of Organophosphate Flame Retardants Using New Approach Methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organophosphate Flame Retardants Disrupt Autism-Relevant Gene Networks Across Development: A Cross-Species Multi-Omics Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. Diphenyl phosphate | SIELC Technologies [sielc.com]

- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 6. Potential Adverse Outcome Pathways of Chlorinated Organophosphate Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diphenyl phosphate synthesis - chemicalbook [chemicalbook.com]

- 8. JP4716954B2 - A process for producing a mixture of o-biphenyldiphenyl phosphate and triphenyl phosphate. - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. pure.psu.edu [pure.psu.edu]

- 11. Quantitative analysis of aryl hydrocarbon receptor activation using fluorescence-based cell imaging--a high-throughput mechanism-based assay for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 2-biphenylyl diphenyl phosphate

A Comprehensive Technical Guide to 2-Biphenylyl Diphenyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth overview of the (CAS No. 132-29-6). It is an organophosphate compound utilized primarily as a flame retardant and plasticizer in various industrial applications.[1] This document consolidates key data on its molecular structure, physicochemical properties, and general methodologies for its synthesis and analysis, tailored for a scientific audience.

Chemical Identity and Structure

This compound is an aromatic phosphate ester. Its structure consists of a phosphate core bonded to two phenyl groups and one 2-biphenylyl group.

-

IUPAC Name: Biphenyl-2-yl diphenyl phosphate

Table 1: Structural and Molecular Identifiers

| Identifier | Value |

| Molecular Weight | 402.38 g/mol [2][3][5] |

| Canonical SMILES | O=P(OC1=CC=CC=C1)(OC1=CC=CC=C1)OC1=CC=CC=C1C1=CC=CC=C1[1][4] |

| InChI | InChI=1S/C24H19O4P/c25-29(26-21-14-6-2-7-15-21,27-22-16-8-3-9-17-22)28-24-19-11-10-18-23(24)20-12-4-1-5-13-20/h1-19H[1] |

| InChIKey | QARIOUOTENZTDH-UHFFFAOYSA-N[1] |

| Synonyms | Diphenyl o-biphenylyl phosphate, o-Phenylphenyl diphenyl phosphate, Phosphoric acid, (1,1'-biphenyl)-2-yl diphenyl ester[1][2][9] |

Physicochemical Properties

The are summarized below. These properties are crucial for its application as a plasticizer and flame retardant. It is generally a white solid and is insoluble in water.[1][2][3][5]

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

| Physical State | White to off-white solid; can also appear as a colorless to pale yellow liquid. | [1][3][5][10] |

| Melting Point | 39.3 - 40.1 °C | [3][5][10] |

| Boiling Point | 494.4 °C at 760 mmHg289-290 °C at 11.5 Torr | [2][9][10] |

| Density | 1.245 - 1.290 g/cm³ | [2][3][5][9][10] |

| Flash Point | 266 °C | [2][9] |

| Vapor Pressure | 1.96 x 10⁻⁹ mmHg at 25 °C | [2] |

| Refractive Index | 1.611 | [2][9] |

| Solubility | Insoluble in water.Slightly soluble in acetone, DMSO, and methanol.Soluble in other organic solvents. | [1][2][10] |

| Stability | Reported to be unstable in solution. Should be stored in a clean, dry, and cool place, away from sunlight. | [2][3][10] |

Experimental Protocols

Synthesis

A common method for synthesizing aryl phosphate esters involves the reaction of a phosphoryl chloride with the corresponding alcohol or phenol. In this case, 2-phenylphenol would be reacted with diphenyl phosphoryl chloride.

Hypothetical Synthesis Reaction:

2-Phenylphenol + Diphenyl phosphoryl chloride → this compound + HCl

General Procedure:

-

Reactant Preparation: Dissolve 2-phenylphenol in a suitable aprotic solvent (e.g., toluene, dichloromethane) containing a base (e.g., triethylamine, pyridine) to act as an HCl scavenger.

-

Reaction: Slowly add diphenyl phosphoryl chloride to the solution, typically at a reduced temperature (e.g., 0-5 °C) to control the exothermic reaction.

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir until the reaction is complete, monitoring progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup and Purification:

-

Filter the reaction mixture to remove the hydrochloride salt of the base.

-

Wash the organic phase with water and brine to remove any remaining water-soluble impurities.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product, typically by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

-

Analysis

The identity and purity of this compound can be confirmed using standard analytical techniques.

-

Chromatography: HPLC is a common method to assess the purity of the final product.[4] For the analysis of related diphenyl phosphate metabolites, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been employed, suggesting its applicability for sensitive detection and quantification.[11]

-

Spectroscopy:

-

Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ³¹P NMR spectroscopy would be used to confirm the molecular structure and the successful formation of the phosphate ester linkages.

-

Mass Spectrometry (MS): To confirm the molecular weight (402.38 g/mol ).

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as P=O and P-O-C bonds.

-

Logical Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and subsequent analysis of this compound.

Caption: General workflow for the synthesis and analysis of this compound.

Applications and Safety

Applications

This compound is primarily used in industrial settings:

-

Plasticizer: It is added to plastics, particularly polyvinyl chloride (PVC), to increase their flexibility, durability, and workability.[2]

-

Flame Retardant: Due to its chemical structure, it is used as a component in flame retardant formulations to enhance the fire resistance of materials in the electronics, automotive, and construction industries.[1][2][9]

-

Lubricant Additive: It can be used as an additive to improve the thermal stability and performance of lubricants.[2]

Safety and Handling

While comprehensive toxicology data is not widely published, organophosphate compounds as a class can exhibit moderate toxicity.[1] Therefore, careful handling in a well-ventilated area, using appropriate personal protective equipment (PPE) such as gloves and safety glasses, is essential. It is intended for research and industrial use only and is not for human or animal consumption.[4]

Conclusion

This compound is a well-defined organophosphate compound with established applications as a plasticizer and flame retardant. This guide has summarized its key physical and chemical properties, providing a foundational resource for scientists and researchers. While specific, validated experimental protocols are not abundant in the public domain, the general principles of organophosphorus chemistry provide a clear path for its synthesis and characterization. Further research into its biological activities and toxicological profile may open new avenues for its application or inform regulatory considerations.

References

- 1. CAS 132-29-6: biphenyl-2-yl diphenyl phosphate [cymitquimica.com]

- 2. lookchem.com [lookchem.com]

- 3. haihangchem.com [haihangchem.com]

- 4. 1stsci.com [1stsci.com]

- 5. bgbchem.com [bgbchem.com]

- 6. lookchem.com [lookchem.com]

- 7. getchem.com [getchem.com]

- 8. Inventory of Food Contact Substances Listed in 21 CFR [hfpappexternal.fda.gov]

- 9. 2-Biphenylol diphenyl phosphate_The new material_Heze Djade Chemical Corporation-产品 [en.dijadechem.com]

- 10. This compound CAS#: 132-29-6 [m.chemicalbook.com]

- 11. ANALYSIS OF THE FLAME RETARDANT METABOLITES BIS (1,3-DICHLORO-2-PROPYL) PHOSPHATE (BDCPP) AND DIPHENYL PHOSPHATE (DPP) IN URINE USING LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-Biphenylyl Diphenyl Phosphate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-biphenylyl diphenyl phosphate, a compound of interest in various industrial and research applications. Due to the limited availability of specific quantitative solubility data for this compound, this guide also includes information on structurally similar aryl phosphates to provide a comparative context for its expected behavior. Furthermore, a detailed, generalized experimental protocol for determining the solubility of organic compounds is provided to facilitate further research.

Introduction to this compound

This compound (CAS No. 132-29-6) is an organophosphate ester. These compounds are broadly utilized as flame retardants, plasticizers, and lubricants. The physicochemical properties of this compound, particularly its solubility, are critical for its application, formulation, and environmental fate. Structurally, it is characterized by a central phosphate group bonded to two phenyl groups and a biphenyl group. This structure imparts a significant non-polar character to the molecule, dictating its solubility profile.

Solubility Profile of this compound and Analogs

The following table summarizes the available qualitative and quantitative solubility data for this compound and its close structural analogs: triphenyl phosphate, cresyl diphenyl phosphate, and tert-butylphenyl diphenyl phosphate.

| Compound | Solvent | Solubility | Temperature (°C) |

| This compound | Water | Insoluble | Not Specified |

| Acetone | Slightly Soluble | Not Specified | |

| DMSO | Slightly Soluble | Not Specified | |

| Methanol | Slightly Soluble | Not Specified | |

| Triphenyl Phosphate | Water | 1.9 mg/L | 25 |

| Acetone | Soluble | Not Specified | |

| Benzene | Soluble | Not Specified | |

| Chloroform | Soluble | Not Specified | |

| Diethyl Ether | Soluble | Not Specified | |

| Ethanol | Moderately Soluble | Not Specified | |

| Cresyl Diphenyl Phosphate | Water | 2.6 mg/L (for the commercial mixture) | Room Temperature |

| Most Organic Solvents | Soluble | Not Specified | |

| tert-Butylphenyl Diphenyl Phosphate | Water | < 0.1 g/100 mL | 21 |

| Acetone | Soluble | Not Specified | |

| Ethyl Acetate | Soluble | Not Specified |

This table is compiled from multiple sources. The term "soluble" is qualitative and indicates that the compound dissolves to a significant extent, though the exact value is not provided.

The data suggests that the addition of alkyl or aryl groups to the basic triphenyl phosphate structure influences its solubility, though it remains poorly soluble in water and generally soluble in non-polar organic solvents.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the thermodynamic solubility of a compound like this compound in an organic solvent. This method is based on the shake-flask method, a widely accepted technique for solubility measurement.

Objective: To determine the saturation concentration of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrument.

-

Scintillation vials or other suitable containers with secure caps

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of this compound to a vial. The excess solid should be clearly visible. b. Add a known volume of the selected organic solvent to the vial. c. Securely cap the vial to prevent solvent evaporation. d. Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). e. Shake the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time to reach equilibrium.

-

Sample Collection and Preparation: a. After the equilibration period, stop the shaker and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle. b. To further separate the solid and liquid phases, centrifuge the vials at a moderate speed. c. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. d. Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any remaining solid particles.

-

Quantitative Analysis: a. Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent. b. Analyze the standard solutions using a validated analytical method (e.g., HPLC) to generate a calibration curve. c. Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve. d. Analyze the diluted sample using the same analytical method. e. Calculate the concentration of this compound in the saturated solution by applying the dilution factor to the concentration determined from the calibration curve.

Data Reporting:

The solubility should be reported in standard units such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L) at the specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining solubility.

Conclusion

While specific quantitative solubility data for this compound remains a gap in the scientific literature, its expected behavior can be inferred from its chemical structure and the properties of similar aryl phosphates. It is anticipated to have low aqueous solubility and good solubility in a range of organic solvents. The provided experimental protocol offers a robust framework for researchers to systematically determine the solubility of this compound, thereby contributing valuable data to the scientific community and aiding in its effective application in various fields.

References

Technical Guide: NMR and Mass Spectrometry Data of 2-biphenylyl diphenyl phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-biphenylyl diphenyl phosphate (CAS No. 132-29-6) is an organophosphate ester with applications as a flame retardant and plasticizer.[1] Its chemical structure, consisting of a biphenyl group and two phenyl groups attached to a phosphate core, imparts specific properties that are of interest in materials science and other fields of chemical research. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, along with generalized experimental protocols for its characterization.

Molecular Formula: C₂₄H₁₉O₄P[1]

Molecular Weight: 402.38 g/mol [1]

Predicted Spectroscopic Data

Due to the limited availability of experimentally derived public data for this compound, the following tables present predicted NMR and MS data based on its chemical structure and known spectral characteristics of similar organophosphate esters.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.80 - 7.70 | m | 2H | Protons ortho to the phosphate on the diphenyl groups |

| 7.50 - 7.20 | m | 17H | Remaining aromatic protons |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 151.0 (d, J ≈ 5 Hz) | C-O (diphenyl phosphate) |

| 149.0 (d, J ≈ 5 Hz) | C-O (biphenyl) |

| 135.0 - 120.0 | Aromatic carbons |

Predicted ³¹P NMR Data (202 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| -10 to -20 | s | Phosphate |

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Proposed Fragment |

| 402 | [M]⁺ |

| 325 | [M - C₆H₅O]⁺ |

| 249 | [M - C₁₂H₉O]⁺ |

| 170 | [C₁₂H₉OH]⁺ |

| 94 | [C₆H₅OH]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining NMR and mass spectrometry data for organophosphate esters like this compound.

NMR Spectroscopy

1. Sample Preparation:

- Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

- Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.

- Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

- Spectrometer: 500 MHz

- Solvent: CDCl₃

- Temperature: 298 K

- Pulse Program: Standard single-pulse experiment (zg30)

- Number of Scans: 16-32

- Relaxation Delay: 1.0 s

- Spectral Width: 0-15 ppm

3. ¹³C NMR Spectroscopy:

- Spectrometer: 125 MHz

- Solvent: CDCl₃

- Temperature: 298 K

- Pulse Program: Proton-decoupled pulse program (zgpg30)

- Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)

- Relaxation Delay: 2.0 s

- Spectral Width: 0-200 ppm

4. ³¹P NMR Spectroscopy:

- Spectrometer: 202 MHz

- Solvent: CDCl₃

- Temperature: 298 K

- Pulse Program: Proton-decoupled single-pulse experiment

- Number of Scans: 64-128

- Relaxation Delay: 2.0 s

- Spectral Width: -50 to 50 ppm (referenced to 85% H₃PO₄)

Mass Spectrometry (LC-MS/MS)

1. Sample Preparation:

- Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

- Prepare a series of dilutions for calibration curve generation (e.g., 1, 5, 10, 50, 100 ng/mL).

2. Liquid Chromatography:

- Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

- Mobile Phase A: Water with 0.1% formic acid

- Mobile Phase B: Acetonitrile with 0.1% formic acid

- Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the compound, and then re-equilibrate.

- Flow Rate: 0.2-0.4 mL/min

- Injection Volume: 5-10 µL

3. Mass Spectrometry:

- Ion Source: Electrospray Ionization (ESI) in positive or negative mode, or Atmospheric Pressure Chemical Ionization (APCI).

- Scan Mode: Full scan for initial identification and product ion scan for fragmentation analysis.

- Collision Gas: Argon or nitrogen

- Collision Energy: Ramped or set at specific voltages to induce fragmentation.

Visualizations

Caption: Chemical structure of this compound.

Caption: General experimental workflow for NMR and MS analysis.

References

Thermal Degradation Analysis of 2-Biphenylyl Diphenyl Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal degradation analysis of 2-biphenylyl diphenyl phosphate, an aryl phosphate ester of interest in various industrial and research applications. Understanding the thermal stability and decomposition pathways of this compound is crucial for its safe handling, application, and for predicting its behavior under thermal stress. This document outlines typical experimental protocols, presents representative quantitative data for aryl phosphates, and visualizes the fundamental degradation mechanisms.

Core Concepts in Thermal Degradation of Aryl Phosphates

Aryl phosphate esters, such as this compound, are known for their relatively high thermal stability compared to their alkyl counterparts. Their decomposition at elevated temperatures primarily proceeds through the homolytic cleavage of the P-O or C-O bonds. This process generates radical species that can subsequently engage in a variety of secondary reactions, leading to the formation of a range of smaller molecules.

Quantitative Thermal Decomposition Data

| Parameter | Value Range | Description |

| Onset Temperature (Tonset) | 250 - 350 °C | The temperature at which significant thermal decomposition begins. |

| Peak Decomposition Temp. (Tpeak) | 300 - 450 °C | The temperature at which the maximum rate of mass loss occurs. |

| 5% Mass Loss Temperature | 280 - 380 °C | The temperature at which 5% of the initial sample mass has been lost. |

| Char Yield/Residue at 600 °C | 10 - 30 % | The percentage of the initial sample mass that remains as a carbonaceous residue. |

Experimental Protocols

A thorough thermal degradation analysis of this compound involves several key analytical techniques. The following sections detail the standard experimental protocols for these methods.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the compound by measuring mass loss as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Experimental Parameters:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared alumina or platinum sample pan.

-

Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen, to prevent oxidative degradation. A consistent purge rate of 20-50 mL/min is recommended.[1]

-

Heating Rate: A linear heating rate of 10 °C/min is commonly employed.[2]

-

Temperature Range: The sample is typically heated from ambient temperature to 600-800 °C.[1]

-

Data Analysis: The primary data obtained is a plot of mass versus temperature. The first derivative of this curve (DTG) is used to identify the temperature of the maximum rate of decomposition (Tpeak). Key parameters such as the onset temperature (Tonset) and char yield are determined from the TGA curve.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Objective: To identify the volatile and semi-volatile products generated during the thermal decomposition of the compound.

Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

Experimental Parameters:

-

Pyrolyzer: A micro-furnace or Curie-point pyrolyzer is used for rapid heating of the sample.

-

Pyrolysis Temperature: A temperature range of 500-800 °C is typically used to ensure complete decomposition.[1]

-

GC Column: A non-polar or medium-polarity capillary column, such as a DB-5MS, is often utilized for the separation of the decomposition products.[1]

-

GC Temperature Program: The GC oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 280 °C) to elute a wide range of compounds.[3]

-

MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, and the resulting mass spectra are compared against spectral libraries for compound identification.

Visualization of Degradation Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the generalized thermal degradation pathway for aryl phosphates and a typical experimental workflow for their analysis.

Caption: Generalized homolytic cleavage pathway for aryl phosphates.

Caption: Experimental workflow for thermal decomposition analysis.

References

A Technical Guide to the Biological Activities of Biphenyl Derivatives

For Researchers, Scientists, and Drug Development Professionals

The biphenyl scaffold, characterized by two interconnected phenyl rings, represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth exploration of the diverse pharmacological effects of biphenyl derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to facilitate further research and drug development efforts.

Anticancer Activity

Biphenyl derivatives have emerged as a significant class of compounds in oncology research, exhibiting cytotoxic and antiproliferative effects against a variety of cancer cell lines. Their mechanisms of action are diverse, often involving the modulation of critical signaling pathways, induction of apoptosis, and inhibition of key enzymes involved in cancer progression.

| Compound/Derivative | Cancer Cell Line | Assay | Endpoint | Result | Reference |

| Biphenyl CA4 Derivative (12j-4) | MDA-MB-231 (Breast) | CCK-8 | IC50 | 2.68 ± 0.27 µM | [1] |

| Hydroxylated Biphenyl (Compound 11) | Melanoma | Proliferation | IC50 | 1.7 ± 0.5 µM | [2] |

| Hydroxylated Biphenyl (Compound 12) | Melanoma | Proliferation | IC50 | 2.0 ± 0.7 µM | [2] |

| Biphenyl Sulfonamide (Compound 3) | - | hCA IX Inhibition | Ki | 3.6 nM | [3] |

| Biphenyl Sulfonamide (Compound 21) | - | hCA IX Inhibition | Ki | 6.0 nM | [3] |

| Biphenylaminoquinoline Derivatives | Various | Proliferation | - | Notable anticancer abilities | [4] |

PD-L1 Dimerization and Non-Immune Pathway Inhibition: Certain biphenyl derivatives can bind to Programmed Death-Ligand 1 (PD-L1) and induce its dimerization.[1] This interaction can initiate anti-tumor activity through a non-immune pathway. Specifically, the biphenyl derivative 12j-4 has been shown to bind to cytoplasmic PD-L1, preventing the phosphorylation of AKT. This in turn restores the activity of GSK-3β, leading to the degradation of PD-L1 and inducing apoptosis in breast cancer cells.[1]

Biphenyl Derivative-Induced Apoptosis via PD-L1 Pathway.

Induction of Apoptosis in Melanoma: Hydroxylated biphenyl compounds have demonstrated potent pro-apoptotic activity in malignant melanoma cells.[2] These compounds induce apoptosis through the activation of caspases and cleavage of PARP.[2] Furthermore, they cause a cell cycle arrest at the G2/M transition, leading to irreversible antiproliferative effects.[2]

Cell Viability Assessment (MTT Assay): This protocol is a general guideline for assessing the effect of biphenyl derivatives on cancer cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: Treat the cells with various concentrations of the biphenyl sulfonamide compounds for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).[3]

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.[3]

-

Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3] The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Workflow for MTT-based Cell Viability Assay.

Apoptosis Assay (Annexin V/PI Staining):

-

Cell Treatment: Treat melanoma cells with the hydroxylated biphenyl compounds (e.g., compounds 11 and 12) at their respective IC50 concentrations for a predetermined time (e.g., 24, 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Antimicrobial Activity

Biphenyl derivatives have shown considerable promise as antimicrobial agents, with activity against a range of bacteria and fungi, including drug-resistant strains.[5][6] Their structural versatility allows for modifications that can enhance their potency and spectrum of activity.

| Compound/Derivative | Microorganism | Assay | Endpoint | Result | Reference |

| Biphenyl Derivative (SCPD3) | E. coli | Cup Plate | Max. Activity | - | [7][8] |

| Biphenyl Derivative (SCPD4) | C. albicans | Cup Plate | Max. Activity | - | [7][8] |

| Biphenyl Derivative (6i) | MRSA | Broth Microdilution | MIC | 6.25 µg/mL | [6] |

| Biphenyl Derivative (6m) | MRSA | Broth Microdilution | MIC | 3.13 µg/mL | [6] |

| Polymethylated Diphenyl Ethers (10, 11, 14) | P. oryzae, B. cinerea, F. culmorum | Mycelium Growth Inhibition | % Inhibition | 20-45% at 500 µM | [9] |

Studies on biphenyl and dibenzofuran derivatives have provided valuable insights into their structure-activity relationships. For antibacterial activity, the presence of a strong electron-withdrawing group on one of the phenyl rings and hydroxyl groups on the other is beneficial.[6] In the context of antifungal activity, para-nitro substituted compounds have been found to be effective inhibitors of Aspergillus niger.[10]

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution):

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.

-

Serial Dilutions: Prepare two-fold serial dilutions of the biphenyl derivatives in a 96-well microtiter plate containing appropriate broth medium.

-

Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antifungal Susceptibility Testing (Cup Plate Method):

-

Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Sabouraud Dextrose Agar) and pour it into sterile Petri dishes.

-

Inoculation: Spread a standardized fungal spore suspension evenly over the surface of the agar.

-

Well Creation: Create uniform wells in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume of different concentrations of the biphenyl derivatives into the wells. A standard antifungal agent (e.g., ketoconazole) is used as a positive control.[8]

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 28°C) for 48-72 hours.

-

Zone of Inhibition: Measure the diameter of the zone of inhibition around each well to determine the antifungal activity.

Anti-inflammatory Activity

Biphenyl derivatives have demonstrated significant anti-inflammatory properties in various animal models of inflammation.[11] Their mechanisms often involve the inhibition of inflammatory mediators and enzymes.

A notable example is 4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide (compound 4e), which has been shown to reduce carrageenan-induced rat paw edema.[11] In studies using the cotton pellet granuloma and granuloma pouch techniques, this compound exhibited a dose-dependent inhibition of granuloma formation, exudate volume, and total leukocyte count.[11] Importantly, it was found to be devoid of gastric irritation, a common side effect of non-steroidal anti-inflammatory drugs (NSAIDs).[11]

Carrageenan-Induced Paw Edema in Rats:

-

Animal Grouping: Divide rats into control, standard (e.g., celecoxib), and test groups (treated with different doses of the biphenyl derivative).

-

Compound Administration: Administer the test compounds and the standard drug orally one hour before carrageenan injection. The control group receives the vehicle.

-

Induction of Edema: Inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3 hours) after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: Calculate the percentage inhibition of edema in the treated groups compared to the control group.

Neuroprotective Effects

The neuroprotective potential of biphenyl derivatives is an emerging area of research, with studies indicating their ability to protect against oxidative stress-induced neuronal damage.

Diphenyl diselenide, a biphenyl derivative, has been shown to confer neuroprotection against hydrogen peroxide-induced toxicity in hippocampal slices.[12] This protective effect is linked to its thiol-peroxidase-like activity, which helps in mitigating oxidative damage by reducing lipid peroxidation and preserving intracellular glutathione (GSH) levels.[12] Furthermore, 1,1'-biphenylnitrones have demonstrated better neuroprotective and antioxidant properties than the well-known antioxidant α-phenyl-N-tert-butylnitrone (PBN) in in vitro ischemia models.[13]

Assessment of Neuroprotection in Hippocampal Slices:

-

Slice Preparation: Prepare acute hippocampal slices from rats.

-

Pre-incubation: Pre-incubate the slices with various concentrations of the biphenyl derivative (e.g., diphenyl diselenide) for a defined period.

-

Induction of Oxidative Stress: Expose the slices to hydrogen peroxide (H₂O₂) to induce oxidative damage.

-

Viability Assay: Assess cell viability using a suitable method, such as the MTT assay.

-

Biochemical Analysis: Measure markers of oxidative stress, such as lipid peroxidation (e.g., TBARS assay) and intracellular GSH levels.

Logical Flow of Biphenyl Derivative-Mediated Neuroprotection.

Other Biological Activities

Beyond the core areas discussed, biphenyl derivatives have been reported to possess a wide array of other pharmacological activities, including:

-

Antidiabetic Activity: Some derivatives act as dual inhibitors of protein tyrosine phosphatase 1B (PTP1B) and activators of AMP-activated kinase (AMPK), improving insulin sensitivity and lipid metabolism.[14]

-

Cholinesterase Inhibition: Certain biphenyl derivatives function as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in the treatment of Alzheimer's disease.[15]

-

Antioxidant Activity: Many biphenyl derivatives exhibit significant free radical scavenging activity.[10]

Conclusion

The biphenyl scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The diverse biological activities, coupled with the synthetic tractability of these compounds, make them highly attractive for further investigation. This guide has provided a comprehensive overview of their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, supported by quantitative data and detailed experimental protocols. The elucidation of their mechanisms of action and the visualization of the signaling pathways involved offer a solid foundation for the rational design and development of next-generation biphenyl-based drugs.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ajptonline.com [ajptonline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ijsdr.org [ijsdr.org]

- 11. Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Diphenyl diselenide confers neuroprotection against hydrogen peroxide toxicity in hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, Neuroprotection, and Antioxidant Activity of 1,1′-Biphenylnitrones as α-Phenyl-N-tert-butylnitrone Analogues in In Vitro Ischemia Models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery and evaluation of biphenyl derivatives of 2-iminobenzimidazoles as prototype dual PTP1B inhibitors and AMPK activators with in vivo antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Navigating the Environmental Journey of Organophosphate Esters: A Technical Guide to their Fate and Degradation

For Immediate Release

A comprehensive technical guide detailing the environmental fate and degradation pathways of organophosphate esters (OPEs) has been released, offering critical insights for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth analysis of the hydrolysis, photolysis, and biodegradation of these ubiquitous compounds, supported by quantitative data, detailed experimental protocols, and novel visualizations of key processes.

Organophosphate esters are widely used as flame retardants and plasticizers in a vast array of consumer and industrial products. Their physical incorporation into materials, rather than chemical bonding, facilitates their release into the environment, leading to widespread contamination of water, soil, and air. Understanding the environmental persistence and transformation of OPEs is crucial for assessing their ecological impact and potential risks to human health.

This guide synthesizes current scientific knowledge on the primary degradation mechanisms governing the environmental fate of OPEs. It is designed to be a valuable resource for professionals working in environmental science, toxicology, and pharmaceutical development, providing the detailed information necessary to inform research and risk assessment.

Hydrolysis: The Primary Abiotic Degradation Pathway

Hydrolysis is a key process in the abiotic degradation of OPEs, involving the cleavage of the ester bond by water. The rate of hydrolysis is significantly influenced by the chemical structure of the OPE, as well as environmental factors such as pH and temperature. Generally, the P-O bond in OPEs is more resistant to hydrolysis compared to the P-S and P-F bonds found in many organophosphorus pesticides.[1]

The stability of OPEs to hydrolysis varies among different classes. Aryl-OPEs tend to be more stable than halogenated OPEs, which are in turn more stable than alkyl-OPEs.[1] The primary degradation products of hydrolysis are organophosphate diesters, which can also be persistent in the environment.[2][3]

Quantitative Data on OPE Hydrolysis

The following table summarizes the hydrolysis half-lives (t½) of selected OPEs under various conditions, providing a comparative overview of their persistence in aquatic environments.

| Organophosphate Ester (OPE) | Abbreviation | Conditions | Half-life (t½) in days | Reference |

| Tris(2-chloroethyl) phosphate | TCEP | Abiotic, Coastal Sediment | 23.3 | [4][5] |

| Tris(1-chloro-2-propyl) phosphate | TCIPP | Abiotic, Coastal Sediment | 23.7 | [4][5] |

| Triphenyl phosphate | TPhP | Abiotic, Coastal Sediment | 27.5 | [4][5] |

| Tris(isobutyl) phosphate | TiBP | Abiotic, Coastal Sediment | 48.8 | [4][5] |

| Tris(n-butyl) phosphate | TnBP | Abiotic, Coastal Sediment | 45.6 | [4][5] |

| 2-Ethylhexyl diphenyl phosphate | EHDPP | Abiotic, Coastal Sediment | 52.9 | [4][5] |

| Tris(2-ethylhexyl) phosphate | TEHP | Abiotic, Coastal Sediment | 77.0 | [4] |

Experimental Protocol for Hydrolysis Studies

A standardized approach to studying the hydrolysis of OPEs is crucial for generating comparable data. The following protocol outlines a typical experimental design.

Objective: To determine the hydrolysis rate constant and half-life of a target OPE under controlled laboratory conditions.

Materials:

-

Target OPE standard

-

Sterile, buffered aqueous solutions at various pH values (e.g., 4, 7, and 9)

-

Constant temperature incubator or water bath

-

Amber glass vials with Teflon-lined caps

-

Quenching agent (e.g., a suitable organic solvent)

-

Analytical instrumentation (e.g., HPLC-MS/MS or GC-MS)

Procedure:

-

Preparation of Test Solutions: A stock solution of the target OPE is prepared in a water-miscible, non-hydrolyzable organic solvent. This stock solution is then used to spike the sterile buffered aqueous solutions to achieve the desired initial concentration.

-

Incubation: The test solutions are dispensed into replicate amber glass vials, which are then sealed and placed in a constant temperature incubator. Control samples (e.g., sterile water without OPE) are also prepared and incubated under the same conditions.

-

Sampling: At predetermined time intervals, replicate vials are removed from the incubator. The hydrolysis reaction is immediately quenched by adding a specific volume of an organic solvent.

-

Analysis: The concentration of the parent OPE and its degradation products in the samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).

-

Data Analysis: The degradation of the OPE is typically modeled using pseudo-first-order kinetics. The natural logarithm of the concentration is plotted against time, and the rate constant (k) is determined from the slope of the resulting line. The half-life (t½) is then calculated using the equation: t½ = ln(2)/k.

Photolysis: Degradation Driven by Light

Photolysis, or photodegradation, is another significant abiotic process that contributes to the transformation of OPEs in the environment, particularly in sunlit surface waters. This process can occur through two primary mechanisms:

-

Direct Photolysis: The OPE molecule directly absorbs light energy, leading to its excitation and subsequent chemical transformation.

-

Indirect Photolysis: Other substances in the water, known as photosensitizers (e.g., dissolved organic matter), absorb light energy and transfer it to the OPE molecule, initiating its degradation.

The efficiency of photolysis is dependent on factors such as the light absorption properties of the OPE, the intensity and wavelength of the light, and the presence of photosensitizers in the water.[6]

Experimental Protocol for Photolysis Studies

The following protocol provides a framework for investigating the photolytic degradation of OPEs.

Objective: To determine the quantum yield and photolysis half-life of a target OPE in an aqueous solution.

Materials:

-

Target OPE standard

-

Purified water (e.g., Milli-Q)

-

A light source with a known spectral output (e.g., a xenon arc lamp)

-

Quartz or borosilicate glass reaction vessels

-

Chemical actinometer for measuring light intensity

-

Analytical instrumentation (e.g., HPLC-UV or LC-MS/MS)

Procedure:

-

Preparation of Test Solutions: A solution of the target OPE is prepared in purified water at a known concentration.

-

Irradiation: The test solution is placed in a temperature-controlled reaction vessel and exposed to the light source. Dark controls, wrapped in aluminum foil, are run in parallel to account for any non-photolytic degradation.

-

Sampling: Aliquots of the solution are withdrawn at specific time intervals during the irradiation.

-

Analysis: The concentration of the parent OPE is measured using a suitable analytical technique.

-

Quantum Yield Calculation: The quantum yield, which represents the efficiency of the photochemical process, is determined by measuring the rate of OPE degradation relative to the rate of light absorption. A chemical actinometer is used to quantify the light intensity.

-

Half-life Determination: The photolysis half-life is calculated based on the degradation rate constant, which is determined from the kinetic data.

Biodegradation: The Microbial Contribution

Biodegradation is the breakdown of OPEs by microorganisms, such as bacteria and fungi, and is a critical process in both soil and aquatic environments. Microbes can utilize OPEs as a source of carbon, phosphorus, or energy, leading to their mineralization into simpler, less harmful compounds.[7] The rate of biodegradation is influenced by a variety of factors, including the type and abundance of microbial populations, temperature, pH, and the availability of other nutrients.

Studies have shown that biotic conditions can significantly enhance the degradation of some OPEs compared to abiotic conditions. For instance, the half-lives of low molecular weight alkyl-OPEs have been observed to be substantially lower in the presence of microbial communities.[4]

Quantitative Data on OPE Biodegradation

The following table presents the biodegradation half-lives of selected OPEs in coastal sediment, highlighting the role of microbial activity in their degradation.

| Organophosphate Ester (OPE) | Abbreviation | Conditions | Half-life (t½) in days | Reference |

| Tris(isobutyl) phosphate | TiBP | Biotic, Coastal Sediment | 16.8 | [4][5] |

| Tris(n-butyl) phosphate | TnBP | Biotic, Coastal Sediment | 18.8 | [4] |

| Triphenyl phosphate | TPhP | Biotic, Coastal Sediment | 18.4 | [4] |

| Tris(2-chloroethyl) phosphate | TCEP | Biotic, Coastal Sediment | 24.0 | [4] |

| Tris(1-chloro-2-propyl) phosphate | TCIPP | Biotic, Coastal Sediment | 20.2 | [4] |

| 2-Ethylhexyl diphenyl phosphate | EHDPP | Biotic, Coastal Sediment | 35.4 | [4] |

| Tris(2-ethylhexyl) phosphate | TEHP | Biotic, Coastal Sediment | 46.8 | [4][5] |

Experimental Protocol for Biodegradation Studies

Assessing the biodegradation potential of OPEs requires carefully designed experiments that simulate relevant environmental conditions.

Objective: To determine the biodegradation rate of a target OPE in a specific environmental matrix (e.g., soil or activated sludge).

Materials:

-

Target OPE standard

-

Environmental matrix (e.g., fresh soil sample, activated sludge from a wastewater treatment plant)

-

Mineral salts medium

-

Bioreactors or flasks

-

Shaking incubator

-

Analytical instrumentation (e.g., GC-MS or LC-MS/MS)

Procedure:

-

Preparation of Microcosms: Microcosms are set up using the environmental matrix. For soil studies, the soil is typically sieved and amended with the target OPE. For activated sludge studies, the sludge is mixed with a mineral salts medium and the target OPE.

-

Incubation: The microcosms are incubated under controlled conditions (e.g., temperature, shaking speed) that are representative of the target environment. Abiotic controls (e.g., sterilized soil or sludge) are included to differentiate between biotic and abiotic degradation.

-

Sampling: Samples are collected from the microcosms at regular intervals.

-

Extraction and Analysis: The OPE and its metabolites are extracted from the matrix using an appropriate solvent and quantified using a validated analytical method.

-

Data Analysis: The disappearance of the parent OPE over time in the biotic microcosms, corrected for any losses in the abiotic controls, is used to calculate the biodegradation rate and half-life.

Visualizing Degradation Pathways and Workflows

To further elucidate the complex processes involved in OPE degradation, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

References

- 1. Organophosphate Esters (OPEs) Flame Retardants in Water: A Review of Photocatalysis, Adsorption, and Biological Degradation [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Metabolites of organophosphate esters in urine from the United States: Concentrations, temporal variability, and exposure assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effective degradation of organophosphate ester flame retardants and plasticizers in coastal sediments under high urban pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 2-Biphenylyl Diphenyl Phosphate as a Precursor for Advanced Phosphine Ligands

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-biphenylyl diphenyl phosphate as a versatile precursor for the synthesis of highly effective biaryl phosphine ligands, which are instrumental in modern organic synthesis. The protocols detailed below are based on established methodologies for the synthesis and application of Buchwald-type ligands, which are structurally analogous to the target phosphines derived from the named precursor.

Introduction

Biaryl phosphine ligands have revolutionized transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds with unprecedented efficiency and scope.[1][2] These ligands, characterized by a biaryl backbone, offer a unique combination of steric bulk and electron-donating properties that facilitate key steps in catalytic cycles, such as oxidative addition and reductive elimination.[2][3] this compound serves as a stable and accessible precursor to the corresponding 2-(diphenylphosphino)biphenyl oxide, which can be readily reduced to the target phosphine ligand, a key component in numerous catalytic systems.

Synthetic Pathway Overview

The transformation of this compound to the desired 2-(dicyclohexylphosphino)biphenyl ligand, a prominent example of a Buchwald-type ligand, involves a two-step process. While direct protocols for the phosphate precursor are not extensively documented in the provided search results, a scientifically sound pathway can be inferred. The initial step involves the conversion of the phosphate to the corresponding phosphine oxide, followed by a reduction to the trivalent phosphine. The subsequent functionalization to introduce bulky alkyl groups like cyclohexyl is a well-established procedure.

Caption: General synthetic workflow from the phosphate precursor to a Buchwald-type ligand.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis and application of biaryl phosphine ligands.

Protocol 1: Synthesis of 2-(Dicyclohexylphosphino)biphenyl (CyJohnPhos)

This protocol outlines a general method for the synthesis of a Buchwald-type ligand, which is analogous to the final product derived from this compound after its conversion to the biphenyl phosphine core. The synthesis of dialkylbiaryl phosphine ligands is often accomplished in a single synthetic operation.[3]

Materials:

-

2-Bromobiphenyl

-

Magnesium turnings

-

1,2-Dichlorobenzene

-

Dicyclohexylchlorophosphine

-

Copper(I) chloride (CuCl)

-

Anhydrous Tetrahydrofuran (THF)

-

Toluene

-